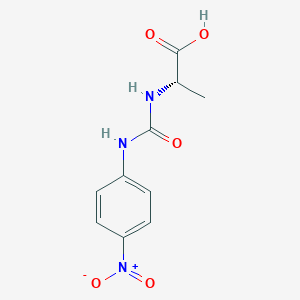

(S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid

説明

(S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid is a chiral amino acid derivative featuring a ureido linkage (-NH-C(O)-NH-) attached to a 4-nitrophenyl group and a propanoic acid backbone. The (S)-configuration at the α-carbon distinguishes its stereochemistry, which is critical for interactions in biological systems or asymmetric synthesis. The 4-nitrophenyl group contributes electron-withdrawing properties, enhancing the acidity of the carboxylic acid moiety and influencing solubility and reactivity.

特性

分子式 |

C10H11N3O5 |

|---|---|

分子量 |

253.21 g/mol |

IUPAC名 |

(2S)-2-[(4-nitrophenyl)carbamoylamino]propanoic acid |

InChI |

InChI=1S/C10H11N3O5/c1-6(9(14)15)11-10(16)12-7-2-4-8(5-3-7)13(17)18/h2-6H,1H3,(H,14,15)(H2,11,12,16)/t6-/m0/s1 |

InChIキー |

AGHYCQKOMGHZNX-LURJTMIESA-N |

異性体SMILES |

C[C@@H](C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

正規SMILES |

CC(C(=O)O)NC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

(S)-2-(3-(4-ニトロフェニル)ウレイド)プロパン酸の合成は、通常、(S)-2-アミノプロパン酸と4-ニトロフェニルイソシアネートの反応を伴います。この反応は、適切な溶媒(ジクロロメタンなど)中で、制御された温度条件下で行われ、目的の生成物の形成が保証されます。この反応は次のように表すことができます。

(S)-2-アミノプロパン酸+4-ニトロフェニルイソシアネート→(S)-2-(3-(4-ニトロフェニル)ウレイド)プロパン酸

工業生産方法

この化合物の工業生産方法は、同様の合成経路を使用する可能性がありますが、より大規模です。連続フローリアクターと自動システムの使用により、生産プロセスの効率と収率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度の製品を得るために使用されます。

化学反応の分析

反応の種類

(S)-2-(3-(4-ニトロフェニル)ウレイド)プロパン酸は、次のようなさまざまな化学反応を起こします。

酸化: ニトロフェニル基は、酸化されてニトロ誘導体になります。

還元: 適切な条件下では、ニトロ基はアミノ基に還元できます。

置換: 尿素部分は、求核置換反応に関与する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

還元: 水素ガス (H₂) をパラジウム触媒 (Pd/C) や水素化ホウ素ナトリウム (NaBH₄) の存在下で使用します。

置換: アミンやチオールなどの求核剤は、塩基性条件下で尿素部分と反応する可能性があります。

主要な生成物

酸化: ニトロ誘導体の生成。

還元: アミノ誘導体の生成。

置換: 置換尿素誘導体の生成。

科学的研究の応用

(S)-2-(3-(4-ニトロフェニル)ウレイド)プロパン酸は、科学研究で次のようなさまざまな用途があります。

化学: より複雑な分子の合成における構成要素として使用されます。

生物学: 酵素阻害剤または生物学的受容体のリガンドとしての可能性が調査されています。

医学: 抗炎症作用や抗がん作用などの治療の可能性が探求されています。

産業: ポリマーやコーティングなど、特定の特性を持つ先進材料の開発に使用されます。

作用機序

類似化合物の比較

類似化合物

- 3-(4-アミノスルホニルフェニル)プロパン酸

- 3-((4-ヒドロキシフェニル)アミノ)プロパン酸

ユニークさ

(S)-2-(3-(4-ニトロフェニル)ウレイド)プロパン酸は、ニトロフェニル基と尿素部分の両方が存在するため、ユニークです。これらは、明確な化学的および生物学的特性を付与します。類似の化合物と比較して、異なる反応性パターンと生物学的活性を示す可能性があり、さまざまな用途に役立つ化合物となります。

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight structural, physical, and functional differences between (S)-2-(3-(4-Nitrophenyl)ureido)propanoic acid and related compounds:

Key Comparisons

Structural Variations: Heterocyclic vs. Ureido Backbone: Compound 13f () replaces the ureido group with a thioxothiazolidinone-pyrazole system, introducing sulfur-based electronic effects and a rigid heterocyclic structure. This likely increases thermal stability (m.p. 240–242°C vs. unrecorded for the target compound) . Substituent Effects: The boronic acid derivative () replaces the carboxylic acid with a boronic acid group, enabling covalent interactions with biomolecules (e.g., sugars), whereas the target compound’s carboxylic acid may participate in ionic or hydrogen-bonding interactions .

Polarity and Solubility: The 4-nitrophenyl group in the target compound and 13f enhances polarity, but the thioxothiazolidinone ring in 13f may reduce aqueous solubility compared to the ureido group. Boronic acid derivatives () exhibit pH-dependent solubility due to boronate formation .

Biological Relevance :

- Ureido-containing compounds (target, ) are prevalent in enzyme inhibitors (e.g., urease or protease inhibitors). The acetamido-sulfanyl analog () could interact with cysteine residues in enzymes via disulfide exchange .

Synthetic Utility :

- The benzofuran-ureido compound () demonstrates the role of fused aromatic systems in modulating electronic properties for photodynamic therapy or fluorescence-based applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。